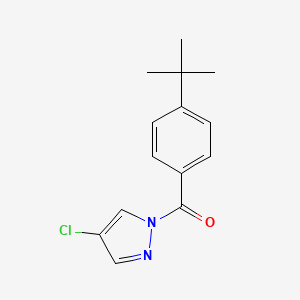

![molecular formula C15H11F3N2O3 B5526314 2,4-dihydroxy-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide](/img/structure/B5526314.png)

2,4-dihydroxy-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4-dihydroxy-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide is a novel compound that has garnered attention due to its unique chemical structure and potential implications in various fields of chemistry and biochemistry. This compound belongs to the class of benzohydrazides, characterized by the presence of a hydrazide group attached to a benzene ring, which is further modified by various functional groups.

Synthesis Analysis

The synthesis of benzohydrazide derivatives typically involves the condensation of an appropriate benzohydrazide with aldehydes or ketones. For instance, the synthesis of similar compounds, such as (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide, was effectively achieved through the condensation of 4-bromobenzoic hydrazide and 2,4-dihydroxy benzaldehyde, highlighting the versatility of this synthetic approach (Arunagiri et al., 2018).

Molecular Structure Analysis

The molecular structure of benzohydrazides is often determined using X-ray crystallography, which provides detailed insights into the crystalline structure and molecular conformation. The crystal structure analysis of similar compounds reveals that they crystallize in various systems with intricate intra- and intermolecular interactions stabilizing the structure (Fun et al., 2011).

Chemical Reactions and Properties

Benzohydrazides participate in a range of chemical reactions, primarily due to their reactivity stemming from the hydrazide group. They can act as ligands in coordination chemistry, forming complexes with various metals, which is instrumental in exploring their chemical properties and potential applications (Anarado et al., 2023).

Scientific Research Applications

Structural Analysis and Physical Chemistry

- The structural and physical properties of compounds similar to 2,4-dihydroxy-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide have been a subject of interest. For instance, the crystalline structure of N′-(5-Bromo-2-hydroxybenzylidene)-3,4,5-trihydroxybenzohydrazide dihydrate was analyzed to understand hydrogen-bonded sheet formations and intramolecular interactions (Abeer A. Alhadi et al., 2008). Similarly, the study of Di-2-pyridyl ketone p-aminobenzoylhydrazone hydrate provided insights into the crystalline arrangement and molecular interactions of hydrazone compounds (M. Bakir, Orville Green, 2002).

Covalent Organic Frameworks (COFs)

- Research on covalent organic frameworks (COFs) has shown the potential of hydrazone linkages in creating highly crystalline, chemically, and thermally stable porous materials. These frameworks, such as COF-42 and COF-43, expand the possibilities for porous materials in various applications, including catalysis, gas storage, and separation processes (F. Uribe-Romo et al., 2011).

Molecular Synthesis and Characterization

- The synthesis and characterization of related hydrazone compounds, such as (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide, have been explored for their structural properties, vibrational spectroscopy, and electronic properties. This research contributes to a deeper understanding of the molecular architecture and potential applications in various fields (C. Arunagiri et al., 2018).

Catalytic and Biological Activities

- The catalytic and biological activities of Schiff base ligands derived from hydrazones, including antibacterial and DNA binding capabilities, have been investigated. These studies provide insights into the potential use of these compounds in medicinal chemistry and biological applications (O. El‐Gammal et al., 2021).

Antimicrobial and Antioxidant Properties

- Synthesis and biological evaluation of various heterocyclic compounds from salicylic acid hydrazide have shown significant antimicrobial activities. This highlights the potential of these compounds in developing new antimicrobial agents (E. M. Sarshira et al., 2016).

Safety and Hazards

properties

IUPAC Name |

2,4-dihydroxy-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N2O3/c16-15(17,18)10-3-1-9(2-4-10)8-19-20-14(23)12-6-5-11(21)7-13(12)22/h1-8,21-22H,(H,20,23)/b19-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORGFKXODNYYFKK-UFWORHAWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NNC(=O)C2=C(C=C(C=C2)O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/NC(=O)C2=C(C=C(C=C2)O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dihydroxy-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}benzohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

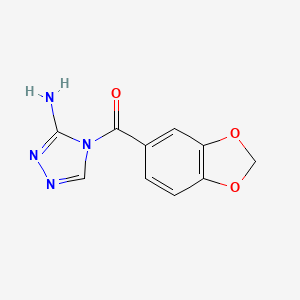

![N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}-1H-1,2,4-triazole-5-carboxamide](/img/structure/B5526236.png)

![N'-[2-(3,5-dimethylphenoxy)acetyl]benzohydrazide](/img/structure/B5526238.png)

![[(3R*,4R*)-1-[3-(3-methoxy-4-methylphenyl)propanoyl]-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5526253.png)

![6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5526271.png)

![3-isopropyl-N-[2-(4-morpholinyl)-2-(3-pyridinyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5526273.png)

![2-(ethylamino)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5526285.png)

![methyl 4-{[(4-morpholinylamino)carbonothioyl]amino}benzoate](/img/structure/B5526300.png)

![ethyl 4-(4-{[4-(acetylamino)phenyl]sulfonyl}-1-piperazinyl)-1-piperidinecarboxylate oxalate](/img/structure/B5526307.png)

![3-(1,3-benzodioxol-5-ylmethyl)-1-[4-(1H-imidazol-1-yl)benzoyl]-3-methylpiperidine](/img/structure/B5526324.png)

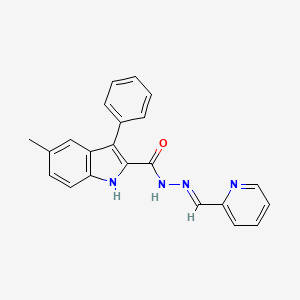

![3-[2-[(3-hydroxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5526329.png)

![3,5-dimethoxy-N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5526343.png)